3-Tert-butyl-5-methylbenzenamine
Description
3-Tert-butyl-5-methylbenzenamine (IUPAC name: 3-(tert-butyl)-5-methylbenzenamine) is a substituted aromatic amine with a benzene core functionalized at positions 3 and 4. The tert-butyl group (C(CH₃)₃) at position 3 introduces steric bulk and electron-donating effects, while the methyl group (CH₃) at position 5 further modulates electronic and steric properties. The amine (-NH₂) group at position 1 enhances reactivity in nucleophilic or catalytic reactions.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
3-tert-butyl-5-methylaniline |
InChI |
InChI=1S/C11H17N/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,12H2,1-4H3 |
InChI Key |
LSXDQNJHRUWHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-5-methylbenzenamine typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3-Tert-butyl-5-methylbenzenamine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-5-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones, nitro derivatives.
Reduction: Amines.
Substitution: Nitro derivatives.
Scientific Research Applications
3-Tert-butyl-5-methylbenzenamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for pharmaceutical compounds and its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-methylbenzenamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The tert-butyl and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Tert-butyl-5-methylbenzenamine with structurally related compounds, focusing on molecular features, applications, and substituent effects.
Structural Analogues with Heterocyclic Cores
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (): Structure: Pyrazole ring with tert-butyl (position 3), methyl (position 1), and 4-methoxybenzylamine (position 5). Key Differences: The pyrazole core introduces a five-membered heterocycle with two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and altering aromaticity compared to benzene.
- 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (): Structure: Pyrazole with tert-butyl (position 1) and phenyl (position 3). Applications: Used in ligand design for catalysis or as a precursor in agrochemical synthesis .
Analogues with Aliphatic Amine Substituents
-
- Structure : Aliphatic amine with tert-butyl and methyl groups attached to nitrogen.
- Key Differences : Lacks an aromatic ring, resulting in lower molecular weight (87.16 vs. 163.26) and distinct reactivity (e.g., higher volatility, bp 67–69°C).
- Applications : Industrial solvent or intermediate in organic synthesis .
- N-tert-butyl-5-methoxy-1,3-benzoxazol-2-amine (): Structure: Benzoxazole fused ring with tert-butyl (position 2) and methoxy (position 5). Applications: Investigated in medicinal chemistry for CNS-targeting drug candidates .
Triazole and Triazolamine Derivatives
- 3-(4-Tert-butylphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine (): Structure: 1,2,4-triazole with tert-butylphenyl (position 3) and fluorobenzylthio (position 5). Key Differences: The triazole ring offers three nitrogen atoms, enabling diverse coordination chemistry. The fluorine substituent enhances electronegativity and metabolic stability. Applications: Potential use in antiviral or anticancer agents .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Substituents | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|---|
| 3-Tert-butyl-5-methylbenzenamine | C₁₁H₁₇N | 163.26 | Benzene | tert-butyl (C3), methyl (C5) | N/A | Pharmaceuticals, materials |
| N-Methyl-tert-butylamine | C₅H₁₃N | 87.16 | Aliphatic amine | tert-butyl (N), methyl (N) | 67–69 | Solvents, synthesis intermediates |
| N-tert-butyl-5-methoxy-1,3-benzoxazol-2-amine | C₁₂H₁₆N₂O₂ | 220.27 | Benzoxazole | tert-butyl (C2), methoxy (C5) | N/A | CNS drug research |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | C₈H₁₅N₃ | 153.23 | Pyrazole | tert-butyl (C3), methyl (C1) | N/A | Kinase inhibition, antimicrobials |
Research Findings and Implications
- Electronic Modulation : Electron-donating groups (tert-butyl, methyl) increase benzene ring electron density, favoring electrophilic substitution at positions ortho/para to the amine. This contrasts with electron-withdrawing groups (e.g., fluorine in ), which redirect reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
